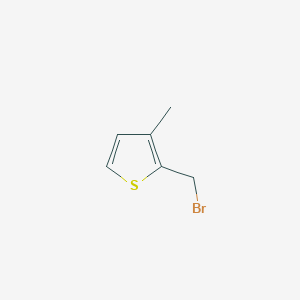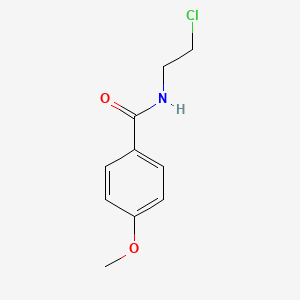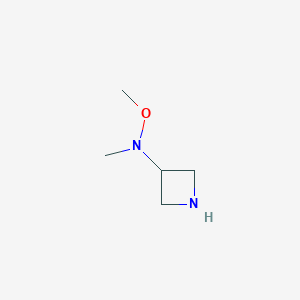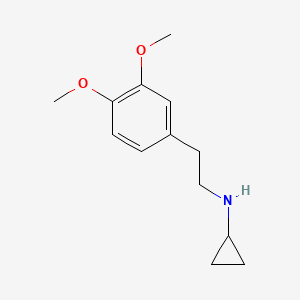
(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl monooxide
Overview
Description
®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl monooxide is a chiral diphosphine ligand widely used in asymmetric catalysis. This compound is known for its exceptional properties, including high stereoselectivity and the ability to form stable metal complexes. It is particularly effective in promoting asymmetric transformations, making it highly desirable in the production of pharmaceuticals and other fine chemicals where chirality is critical .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl monooxide typically involves the resolution of racemic mixtures followed by oxidation. One common method includes the use of camphorsulfonic acid or 2,3-di-O-benzoyltartaric acid for the resolution of the racemic dioxide, followed by deoxygenation with trichlorosilane in the presence of triethylamine . Another method involves a nickel-catalyzed coupling reaction between the chiral ditriflate of binaphthol and diphenylphosphine in the presence of DABCO .
Industrial Production Methods
Industrial production of this compound often employs large-scale resolution techniques and catalytic processes to ensure high yield and purity. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) is common to achieve the desired enantiomeric excess and optical purity .
Chemical Reactions Analysis
Types of Reactions
®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl monooxide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form its dioxide derivative.
Reduction: It can be reduced back to its original form from the dioxide.
Substitution: The compound can participate in substitution reactions, particularly in the presence of metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include trichlorosilane, triethylamine, and various metal catalysts such as palladium, rhodium, and nickel. The reactions typically occur under controlled conditions, often in the presence of inert atmospheres like nitrogen or argon to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various chiral ligands and metal complexes that are highly valuable in asymmetric catalysis. These products are often used in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals .
Scientific Research Applications
®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl monooxide is extensively used in scientific research, particularly in the fields of chemistry and materials science. Its applications include:
Asymmetric Catalysis: The compound is a key ligand in transition metal-catalyzed asymmetric reactions, including hydrogenation, hydroformylation, and Heck reactions.
Pharmaceutical Synthesis: It is used in the synthesis of enantiomerically pure drugs and active pharmaceutical ingredients (APIs).
Material Science: The compound is employed in the development of new materials with specific chiral properties.
Mechanism of Action
The mechanism of action of ®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl monooxide involves its ability to form stable complexes with transition metals. These metal complexes exhibit high reactivity and selectivity in various catalytic processes. The compound’s chirality allows it to induce enantioselectivity in the reactions it catalyzes, leading to the formation of enantiomerically pure products .
Comparison with Similar Compounds
Similar Compounds
®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Another chiral diphosphine ligand with similar applications in asymmetric catalysis.
(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: The enantiomer of the ®-form, also used in asymmetric catalysis.
Xantphos: A diphosphine ligand with a different backbone structure but similar catalytic properties.
Uniqueness
®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl monooxide is unique due to its high stereoselectivity and ability to form stable metal complexes. Its modular structure allows for structural modifications, leading to derivatives with tailored properties for specific applications. This versatility makes it a cornerstone in the field of asymmetric catalysis .
Properties
IUPAC Name |
[1-[(7bR)-1a-diphenylphosphanylnaphtho[1,2-b]oxiren-7b-yl]naphthalen-2-yl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32OP2/c1-5-19-35(20-6-1)46(36-21-7-2-8-22-36)41-30-29-33-17-13-15-27-39(33)42(41)44-40-28-16-14-18-34(40)31-32-43(44,45-44)47(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H/t43?,44-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCOBHONSPZNLU-JXDVSCHGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C56C7=CC=CC=C7C=CC5(O6)P(C8=CC=CC=C8)C9=CC=CC=C9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)[C@]56C7=CC=CC=C7C=CC5(O6)P(C8=CC=CC=C8)C9=CC=CC=C9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32OP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721708 | |
| Record name | [(7bR)-7b-[2-(Diphenylphosphanyl)naphthalen-1-yl]naphtho[1,2-b]oxiren-1a(7bH)-yl](diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152646-80-5 | |
| Record name | [(7bR)-7b-[2-(Diphenylphosphanyl)naphthalen-1-yl]naphtho[1,2-b]oxiren-1a(7bH)-yl](diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B3242574.png)





![2-Amino-2-(5-oxaspiro[3.5]nonan-8-yl)acetic acid](/img/structure/B3242633.png)

![7-Methyl-2-phenylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B3242638.png)
![2-Methyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B3242647.png)
